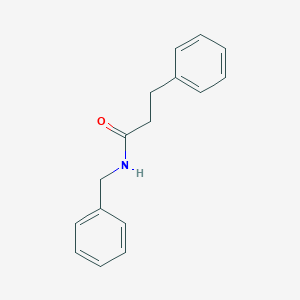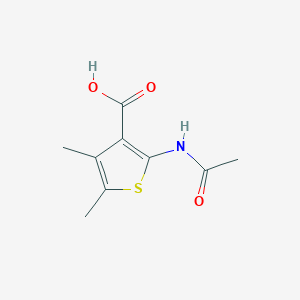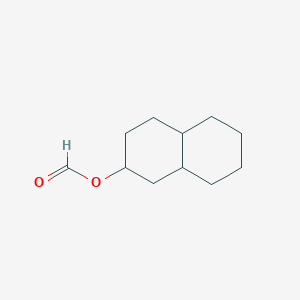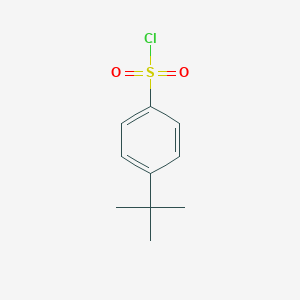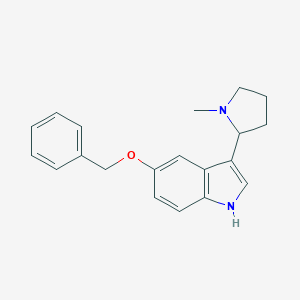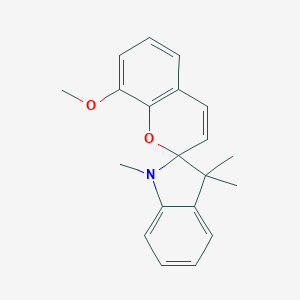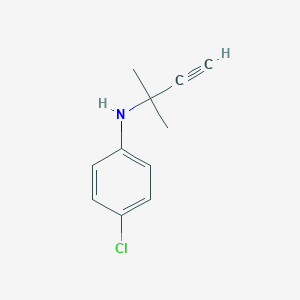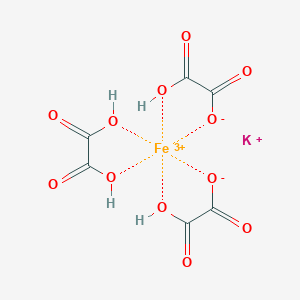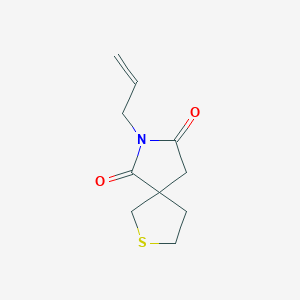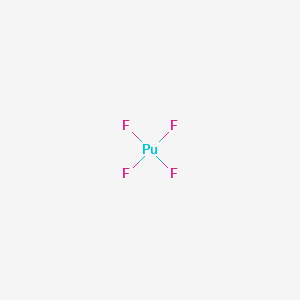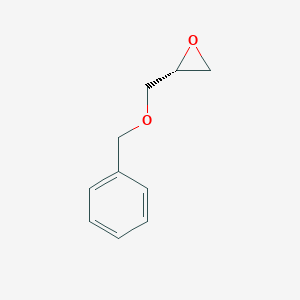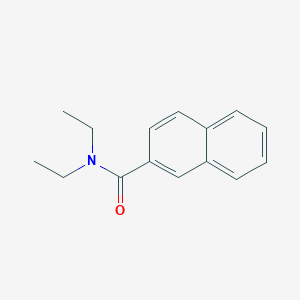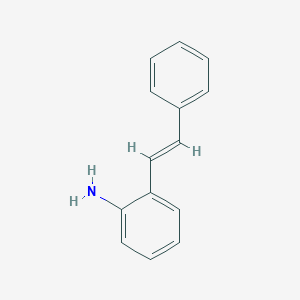
2-((E)-2-Phenylethenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((E)-2-Phenylethenyl)aniline, commonly known as trans-stilbene aniline, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has a trans-stilbene backbone, which is a derivative of stilbene, and an aniline group. The presence of both of these functional groups makes trans-stilbene aniline an important compound for various applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of trans-stilbene aniline is not well-understood, but it is believed to involve the interaction of the aniline group with various biological targets. The stilbene backbone of this compound is also believed to play a role in its mechanism of action, as it is known to exhibit various biological activities, such as antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Trans-stilbene aniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases, such as cancer and neurodegenerative disorders. Trans-stilbene aniline has also been shown to exhibit antimicrobial properties, which may make it useful for the treatment of various bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-stilbene aniline has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on trans-stilbene aniline. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may help to elucidate its potential applications in various fields of science. Additionally, research on the potential therapeutic applications of trans-stilbene aniline may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
Trans-stilbene aniline can be synthesized through a variety of methods, including the reaction of aniline with trans-stilbene dibromide or the reaction of trans-stilbene with aniline in the presence of a catalyst. The synthesis of trans-stilbene aniline can also be achieved through the reduction of trans-stilbene azide or trans-stilbene nitro compound.
Applications De Recherche Scientifique
Trans-stilbene aniline has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of materials science, where it is used as a building block for the synthesis of various organic materials, such as liquid crystals and polymers. Trans-stilbene aniline has also been studied for its potential applications in the field of optoelectronics, where it is used as a fluorescent probe for the detection of various analytes.
Propriétés
Numéro CAS |
13066-19-8 |
|---|---|
Nom du produit |
2-((E)-2-Phenylethenyl)aniline |
Formule moléculaire |
C14H13N |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10+ |
Clé InChI |
BIEFDNUEROKZRA-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



